molecular formula C17H17NO2 B14485022 Benzyl (2E)-2-(benzylimino)propanoate CAS No. 64712-14-7

Benzyl (2E)-2-(benzylimino)propanoate

Cat. No.: B14485022
CAS No.: 64712-14-7
M. Wt: 267.32 g/mol
InChI Key: CTGRWLSZIMVVBF-UHFFFAOYSA-N
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Description

Benzyl (2E)-2-(benzylimino)propanoate is an organic compound featuring a benzyl ester group and a benzylimino (C=N) moiety in the (2E)-configuration. The E geometry indicates that the higher-priority substituents on the imino double bond are on opposite sides, influencing steric and electronic interactions.

Properties

CAS No.

64712-14-7

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

benzyl 2-benzyliminopropanoate

InChI

InChI=1S/C17H17NO2/c1-14(18-12-15-8-4-2-5-9-15)17(19)20-13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3

InChI Key

CTGRWLSZIMVVBF-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2E)-2-(benzylimino)propanoate typically involves the condensation of benzylamine with an appropriate ester. One common method is the reaction of benzylamine with ethyl 2-oxo-2-phenylacetate under acidic or basic conditions to form the desired imine ester. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 25-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2E)-2-(benzylimino)propanoate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (2E)-2-(benzylimino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2E)-2-(benzylimino)propanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between Benzyl (2E)-2-(benzylimino)propanoate and its analogs:

Compound Name Key Functional Groups Notable Substituents Reference
This compound Benzyl ester, benzylimino (E-configuration) None -
Methyl (E)-2-(Benzylamino)-3-(benzylimino)-...propanoate Methyl ester, Boc-protected amino, benzylimino tert-Butoxycarbonyl (Boc), benzylamine
Benzyl allyl[(2E)-2-(hydroxyimino)ethyl]carbamate Carbamate, hydroxyimino, allyl Allyl group, hydroxyimino
2-Benzamido-2-phenylacetic acid Benzamido, carboxylic acid Phenyl ring at α-position

Key Observations :

  • The hydroxyimino group in ’s carbamate derivative is more polar and reactive than benzylimino, possibly influencing hydrogen-bonding interactions or oxidation sensitivity .
  • Boc protection in ’s analog stabilizes the amino group during synthesis but requires deprotection for further reactivity .

Physical and Spectral Properties

Available data for analogs provide indirect insights:

Property This compound Methyl (E)-2-(Benzylamino)-3-(benzylimino)...propanoate Benzyl allyl[...]carbamate
Melting Point (°C) Not reported 88.5–89.5 Not reported
¹H NMR Features Not available δ 1.49 (Boc), 3.77 (CO₂CH₃), 7.56 (3-CH) Not available
  • The methyl ester analog () exhibits a sharp singlet at δ 3.77 ppm for the methoxy group, whereas a benzyl ester would likely show aromatic proton signals near δ 7.0–7.5 ppm .
  • The absence of Boc or allyl groups in the target compound simplifies its NMR spectrum but reduces steric protection of reactive sites.

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